[(Benzo[1,3]dioxole-5-carbonyl)-amino]-acetic acid ethyl ester

Medicinal Chemistry CNS Drug Design Physicochemical Profiling

[(Benzo[1,3]dioxole-5-carbonyl)-amino]-acetic acid ethyl ester (CAS 76208-96-3; synonyms: N-piperonyloyl-glycine ethyl ester, ethyl N-(3,4-methylenedioxybenzoyl)glycinate) is a synthetic derivative belonging to the benzodioxole carboxamide class. It features a 1,3-benzodioxole (methylenedioxyphenyl) core linked via a carboxamide bond to a glycine ethyl ester moiety.

Molecular Formula C12H13NO5
Molecular Weight 251.23 g/mol
Cat. No. B12840347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(Benzo[1,3]dioxole-5-carbonyl)-amino]-acetic acid ethyl ester
Molecular FormulaC12H13NO5
Molecular Weight251.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CNC(=O)C1=CC2=C(C=C1)OCO2
InChIInChI=1S/C12H13NO5/c1-2-16-11(14)6-13-12(15)8-3-4-9-10(5-8)18-7-17-9/h3-5H,2,6-7H2,1H3,(H,13,15)
InChIKeyYYNBNIKXLPACHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(Benzo[1,3]dioxole-5-carbonyl)-amino]-acetic acid ethyl ester Procurement Guide: Key Identifiers, Structural Class, and Baseline Characteristics


[(Benzo[1,3]dioxole-5-carbonyl)-amino]-acetic acid ethyl ester (CAS 76208-96-3; synonyms: N-piperonyloyl-glycine ethyl ester, ethyl N-(3,4-methylenedioxybenzoyl)glycinate) is a synthetic derivative belonging to the benzodioxole carboxamide class [1]. It features a 1,3-benzodioxole (methylenedioxyphenyl) core linked via a carboxamide bond to a glycine ethyl ester moiety. This ethyl ester form offers distinct lipophilicity (cLogP approximately 1.1) and membrane permeability advantages over the free carboxylic acid analog (CAS 27855-25-0), making it a strategic building block or intermediate in medicinal chemistry applications [2].

Why Generic Substitution Fails: Critical Structural and Functional Distinctions for [(Benzo[1,3]dioxole-5-carbonyl)-amino]-acetic acid ethyl ester


Within the benzodioxole glycine conjugate series, simple in-class substitution is not feasible due to divergent physicochemical and metabolic liabilities. The ethyl ester analog (this compound) differs fundamentally from the free acid (3,4-methylenedioxyhippuric acid, CAS 27855-25-0) and methyl ester variants in lipophilicity, metabolic stability towards CYP450-mediated methylenedioxy ring-opening, and biological target engagement [1]. Benzodioxole derivatives are known substrates for CYP2C9, CYP2C19, and CYP3A4, where minor ester modifications can drastically alter clearance rates and off-target profiles [2]. These differences make non-interchangeable building blocks a source of significant batch-to-batch variability in downstream lead optimization and ADMET profiling.

Quantitative Differentiation Evidence: [(Benzo[1,3]dioxole-5-carbonyl)-amino]-acetic acid ethyl ester vs. Closest Analogs


Lipophilicity-Driven Differentiation: Ethyl Ester vs. Free Acid for Blood-Brain Barrier Penetration Potential

The ethyl ester analog (this compound) demonstrates superior calculated lipophilicity (cLogP = 1.10) compared to the corresponding free carboxylic acid, 2-(1,3-benzodioxole-5-carbonylamino)acetic acid (cLogP unlisted but polar due to free acid). This difference is critical for passive membrane permeability and potential blood-brain barrier penetration, a key consideration in CNS-targeted probe design [1]. The ester group can serve as a prodrug moiety, potentially enhancing oral absorption relative to the free acid before hydrolysis, referencing class-level prodrug design principles in this series [2].

Medicinal Chemistry CNS Drug Design Physicochemical Profiling

CYP450 Metabolic Stability: Benzodioxole Ring Opening Risk Comparison Between Analogs

The 1,3-benzodioxole core undergoes CYP450-mediated O-demethylenation, generating reactive catechol metabolites via CYP2C9, CYP2C19, and CYP3A4 [1][2]. While direct comparative data for the target compound is lacking, the ethyl ester group may influence metabolic stability compared to analogs. In a broader context, benzodioxole derivatives have shown IC50 values in the micromolar range against tested CYP isoforms , with ester groups potentially altering metabolic liability. This compound is anticipated to have differential CYP liability compared to the free acid, though precise quantitative comparisons await experimental determination.

Drug Metabolism CYP450 Inhibition ADMET

COX-1/COX-2 Selectivity: Class-Level Evidence for Benzodioxole Carboxamide Derivatives

In a 2020 study, benzodioxole aryl acetate derivatives demonstrated differential COX-1 and COX-2 inhibition. Compound 3b showed IC50 values of 1.12 µM (COX-1) and 1.3 µM (COX-2), with a selectivity ratio of 0.862, outperforming ketoprofen (0.196) [1]. Although the target compound is not a direct analog (it lacks the aryl acetate group), this class-level evidence indicates that benzodioxole carboxamide derivatives can exhibit COX selectivity. The ethyl ester may offer a different selectivity profile compared to aryl acetic acid derivatives due to altered binding interactions.

Inflammation Cyclooxygenase Selectivity Ratio

Molecular Docking: Piperonylic Acid vs. Piperine Binding Affinity at Lipoxygenase

In a molecular modeling study, piperonylic acid (the core acid of the target compound) exhibited a glide score of -10.32 kcal/mol at the lipoxygenase active site, outperforming piperine (-7.28 kcal/mol) [1]. Piperonal showed an even stronger score of -10.72 kcal/mol, but piperonylic acid's binding was superior to piperine. This suggests that the benzodioxole carbonyl scaffold present in the target compound could offer favorable binding interactions compared to the natural product piperine. The ethyl ester may further modulate binding affinity, though direct data is lacking.

Computational Chemistry Lipoxygenase Docking Score

Antibacterial Activity: Piperonylic Acid Sulfonic Acid Ester Derivatives vs. Bismerthiazol

In a 2022 study, piperonylic acid derivatives containing a sulfonic acid ester moiety demonstrated significant antibacterial activity, with some compounds achieving 99% inhibition at 100 µg/mL and 85% at 50 µg/mL, outperforming the commercial bactericide bismerthiazol (96% and 78%, respectively) [1]. While the target compound (ethyl ester) was not tested, this underscores the antibacterial potential of piperonylic acid derivatives and suggests that further modification (e.g., sulfonic acid ester formation) could yield potent agents. The ethyl ester may serve as a synthetic intermediate for such derivatives.

Agricultural Bactericide Structure-Activity Relationship Minimum Inhibitory Concentration

Acetylcholinesterase (AChE) Inhibition: Benzodioxole Carboxamide vs. Carboxylate Ester Probes

A patent family (CN/EP) describes benzodioxole derivatives, including carboxamide and carboxylate ester variants, as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease [1][2]. While specific IC50 values for the target compound are not publicly disclosed, the patent claims highlight that the ester-substituted benzodioxole carboxamides exhibit AChE inhibitory activity. The ethyl ester may offer distinct pharmacokinetic advantages over the corresponding acids or larger amides. This positions the target compound as a potential starting material for CNS-penetrant AChE inhibitor libraries.

Neurodegeneration Acetylcholinesterase Alzheimer's Disease

Optimal Research and Industrial Application Scenarios for [(Benzo[1,3]dioxole-5-carbonyl)-amino]-acetic acid ethyl ester Based on Quantitative Differentiation


CNS-Penetrant Probe and Prodrug Design Leveraging the Ethyl Ester Moiety

The higher lipophilicity (cLogP 1.10) of this ethyl ester compared to the free acid makes it a candidate for CNS drug discovery programs targeting Alzheimer's disease (AChE inhibition) or other neurological disorders. Its potential as a prodrug, with ester hydrolysis releasing the active carboxylic acid, can be exploited for enhanced oral bioavailability [1][2].

Cyclooxygenase (COX) Inhibitor Lead Optimization and Selectivity Profiling

Building on class-level evidence that benzodioxole carboxamide derivatives achieve COX-1/COX-2 selectivity ratios superior to ketoprofen (0.862 vs. 0.196 for compound 3b), the target compound can be used as a core scaffold for synthesizing new COX inhibitors [3]. Its carboxamide linkage and ethyl ester group offer handles for further derivatization to improve potency and selectivity.

Agricultural Bactericide Intermediate for Sulfonic Acid Ester Derivatives

Piperonylic acid derivatives containing sulfonic acid ester moieties have demonstrated antibacterial inhibition rates surpassing the commercial standard bismerthiazol (99% vs. 96% at 100 µg/mL) [4]. The target compound can serve as a key intermediate for synthesizing novel sulfonic acid ester bactericides, offering a path to agricultural applications.

Metabolic Stability Screening Tool for CYP450-Mediated Methylenedioxy Ring Opening

Given the known susceptibility of 1,3-benzodioxole scaffolds to CYP2C9, CYP2C19, and CYP3A4 metabolism [5], the target compound can be used as a probe in ADMET panels to compare metabolic stability across ester analogs (ethyl vs. methyl vs. free acid), enabling informed decisions in lead optimization.

Quote Request

Request a Quote for [(Benzo[1,3]dioxole-5-carbonyl)-amino]-acetic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.